CP-945,598 metabolite M5
Description
Molecular Formula and IUPAC Nomenclature
Metabolite M5, a secondary oxidation product of the cannabinoid receptor antagonist CP-945,598, has the molecular formula C22H17Cl2N5O . Its IUPAC name is 1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]piperidin-4-one , reflecting its purine core substituted with chlorophenyl groups and a ketone-modified piperidine ring .
Table 1: Molecular Comparison of CP-945,598 and Metabolite M5
| Property | CP-945,598 | Metabolite M5 |
|---|---|---|
| Molecular Formula | C25H25Cl2N7O | C22H17Cl2N5O |
| Molecular Weight | 546.88 g/mol | 438.30 g/mol |
| Key Functional Groups | Piperidine-4-carboxamide | Piperidin-4-one |
The structural simplification from CP-945,598 to M5 involves the loss of an ethylamino-carboxamide group (-NH-C(=O)-NH2) and the introduction of a ketone at the C4 position of the piperidine ring .
Structural Elucidation Through Spectroscopic Methods
Metabolite M5 was characterized using advanced spectroscopic techniques:
Mass Spectrometry (MS):
Nuclear Magnetic Resonance (NMR):
Collision Cross-Section (CCS) Analysis:
Predicted CCS values for adducts of M5 (e.g., [M+H]+: 203.7 Ų) provided insights into its conformational stability compared to CP-945,598 (Table 2) .
Table 2: Predicted Collision Cross-Section Values for M5 Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 438.0883 | 203.7 |
| [M+Na]+ | 460.0702 | 214.5 |
| [M-H]- | 436.0737 | 209.6 |
Comparative Analysis with Parent Compound CP-945,598
The metabolic transformation of CP-945,598 to M5 involves two key steps:
- N-Deethylation: Removal of the ethyl group from the piperidine carboxamide, forming the intermediate M1 .
- Oxidative Deamination: Conversion of the primary amine in M1 to a ketone, yielding M5 .
Structural and Functional Implications:
- Polarity: The ketone group in M5 increases hydrophilicity (clogP = 3.2) compared to CP-945,598 (clogP = 5.1), altering membrane permeability .
- Receptor Binding: While CP-945,598 exhibits sub-nanomolar affinity for CB1 receptors (Ki = 0.7 nM), M5’s modified piperidine ring likely reduces receptor engagement due to the loss of hydrogen-bonding capacity .
- Metabolic Stability: The ketone group in M5 resists further CYP3A4/5-mediated oxidation, making it a terminal metabolite .
Table 3: Metabolic Pathway Leading to M5
| Step | Reaction | Enzyme Involved | Key Structural Change |
|---|---|---|---|
| 1 | N-Deethylation | CYP3A4/5 | Loss of ethyl group (-C2H5) |
| 2 | Oxidative Deamination | CYP3A4/5 | Conversion of -NH2 to ketone (=O) |
Properties
CAS No. |
686345-96-0 |
|---|---|
Molecular Formula |
C22H17Cl2N5O |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]piperidin-4-one |
InChI |
InChI=1S/C22H17Cl2N5O/c23-14-5-7-15(8-6-14)29-20(17-3-1-2-4-18(17)24)27-19-21(25-13-26-22(19)29)28-11-9-16(30)10-12-28/h1-8,13H,9-12H2 |
InChI Key |
WBBSJAOABKSIBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
The preparation of metabolite M5 is not directly synthesized but is derived from the metabolic pathway of CP-945,598. The primary metabolic pathway involves N-deethylation to form an N-desethyl metabolite (M1). M1 is subsequently metabolized by amide hydrolysis, oxidation, and ribose conjugation to form various metabolites, including M4. Metabolite M4 is then nonenzymatically converted to metabolite M5 .
Chemical Reactions Analysis
Metabolite M5 undergoes several types of chemical reactions during its formation and metabolism:
Oxidation: Metabolite M1 undergoes oxidation to form various metabolites, including M4.
Deamidation: Metabolite M1 or metabolite M3 undergoes deamidation to form metabolite M4.
Nonenzymatic Conversion: Metabolite M4 is nonenzymatically converted to metabolite M5.
Scientific Research Applications
Metabolism and Pharmacokinetics
CP-945,598 undergoes extensive metabolism in humans and animal models. The primary metabolic pathway involves N-deethylation to form the N-desethyl metabolite (M1), which is subsequently transformed into several metabolites, including M5. The metabolic profile demonstrates that M5 is one of the significant circulating metabolites in humans, alongside M1 and M4 .
Key Findings on Metabolism:
- Absorption and Excretion : Following oral administration, CP-945,598 showed slow absorption with a Tmax of approximately 6 hours. Less than 2% of the administered dose was recovered as unchanged drug in urine or feces, indicating extensive metabolism .
- Major Metabolites : In human subjects, M1, M4, and M5 were identified as major circulating metabolites. The AUC values for these metabolites were significantly higher than that of the parent compound .
Therapeutic Applications
The therapeutic potential of CP-945,598 metabolite M5 extends across various domains:
Obesity Management
Research indicates that CP-945,598 has been evaluated for its efficacy in weight management. As a CB1 receptor antagonist, it may help reduce appetite and promote weight loss. The presence of M5 as a metabolite could influence the overall pharmacodynamics of the parent compound, potentially enhancing its therapeutic effects .
Neurological Disorders
M5's interaction with the endocannabinoid system suggests possible applications in treating neurological disorders such as anxiety and depression. Studies have shown that CB1 antagonists can modulate neurotransmitter release, which may be beneficial in managing these conditions .
Case Studies
Several case studies have explored the biological effects and therapeutic applications of CP-945,598 and its metabolites:
Mechanism of Action
The mechanism of action of metabolite M5 is closely related to its parent compound, CP-945,598. CP-945,598 acts as an antagonist of the cannabinoid CB-1 receptor. The metabolic pathway involves the conversion of CP-945,598 to various metabolites, including M5, which may contribute to the overall pharmacological effects of the parent compound .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Metabolic Comparisons
CP-945,598 and its analogs (e.g., rimonabant , taranabant , PF-514273 ) share a common pharmacophore targeting CB1 receptors but differ in metabolic pathways and metabolite profiles:
- Rimonabant : Unlike M5, its primary metabolite (rimonabant-COOH) is inactive, contributing to reduced efficacy over time .
- PF-514273 : A bicyclic lactam antagonist with distinct metabolic stability, avoiding ketone metabolite formation .
Methodological Considerations in Metabolite Identification
Metabolite M5 was characterized using LC-MS/MS and radiolabeled tracing , with structural confirmation via NMR and molecular docking studies . Comparatively, PF-514273 metabolites were identified using high-resolution MS and competitive fragmentation modeling (CFM-ID), highlighting advances in metabolomics workflows .
Clinical and Preclinical Implications
- Efficacy : CP-945,598 and M5’s role in sustained CB1 receptor occupancy (>80% at 10 mg/kg) correlates with reduced food intake and increased fat oxidation in rodents . However, clinical trials were terminated in 2008 due to safety concerns, mirroring outcomes for rimonabant and taranabant .
- Toxicity: M5’s structural resemblance to neuroactive ketones (e.g., quinolinones) raises hypotheses about off-target effects on GABA or glutamate systems, though this remains unverified .
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of CP-945,598 leading to the formation of metabolite M5?
- Methodological Answer : The major pathway involves CYP3A4/3A5-catalyzed N-deethylation of CP-945,598 to form M1 (N-desethyl metabolite), followed by N-hydroxylation to produce M2. M3 undergoes further oxidation to generate the keto metabolite M5 . In vitro studies using human liver microsomes confirmed CYP3A4/3A5 as the dominant enzymes, with molecular docking showing favorable orientation of CP-945,598's N-ethyl group toward CYP3A4's heme iron .
Q. How is metabolite M5 quantified in preclinical and clinical studies?
- Methodological Answer : Reverse-phase HPLC coupled with LC-MS/MS is the standard method. Serum and excreta samples are analyzed using radiochromatography (for [14C]-labeled studies) to quantify M5's exposure. AUC(0–48h) values for M5 in human serum were 1.1-fold higher than the parent drug, indicating prolonged circulation . For structural confirmation, synthetic standards and high-resolution MS fragmentation patterns are compared to experimental data .
Q. What is the significance of M5’s higher plasma exposure (AUC) compared to CP-945,598?
- Methodological Answer : M5’s higher AUC suggests metabolic stability and slower clearance. Its formation via CYP3A4/3A5-mediated oxidation (vs. renal excretion of the parent drug) and potential accumulation in adipose tissue due to lipophilicity may contribute to prolonged systemic exposure .
Advanced Research Questions
Q. How do species-specific differences in CP-945,598 metabolism impact translational research on M5?
- Methodological Answer : Rats and dogs show distinct excretion patterns (e.g., fecal vs. biliary routes) and metabolite profiles. For example, M5 is a major circulating metabolite in humans but less prominent in rodents. Preclinical studies must validate metabolic coverage using human-relevant in vitro systems (e.g., recombinant CYP3A4/3A5) to ensure translational relevance .
Q. What analytical challenges arise in characterizing M5’s structural analogs, and how are they addressed?
- Methodological Answer : Structural elucidation of M5 requires differentiation from isobaric metabolites (e.g., M3 and M4) via MS/MS fragmentation. Key ions include m/z 438 (M5) and characteristic losses (e.g., –NH3). Advanced workflows like metabolite core structure-based search (McSearch) platforms cross-reference MS/MS spectra with biotransformation databases to resolve ambiguities .
Q. Why does human fecal excretion of M5-derived radioactivity show lower recovery (60%) compared to preclinical models (>97%)?
- Methodological Answer : Slow elimination kinetics, potential enterohepatic recirculation, and incomplete sample collection (e.g., irregular fecal sampling intervals) contribute to low recovery in humans. Preclinical models (e.g., bile duct-cannulated rats) better simulate biliary excretion but may underestimate interspecies variability in absorption .
Q. How can computational models predict M5’s interaction with off-target receptors?
- Methodological Answer : Molecular docking studies assess M5’s binding affinity to non-CB1 receptors (e.g., CB2, P-glycoprotein). For instance, M5’s keto group may reduce CNS penetration by enhancing P-glycoprotein efflux, a hypothesis validated using MDCK-MDR1 cell assays .
Methodological Notes
- Experimental Design : Use [14C]-labeled CP-945,598 for mass balance studies to track M5’s distribution .
- Data Contradictions : Discrepancies in fecal recovery between humans and preclinical models highlight the need for longitudinal sampling and adipose tissue analysis .
- Advanced Tools : Combine LC-MS/MS with computational metabolomics (e.g., McSearch) for untargeted metabolite annotation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
